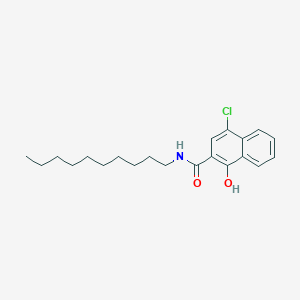![molecular formula C25H32N2O B14342599 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea CAS No. 97257-28-8](/img/structure/B14342599.png)
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features two phenyl groups substituted with prop-1-en-2-yl groups, connected via a urea linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of 3-prop-1-en-2-ylphenyl derivatives with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS), halogenating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Potential use as a therapeutic agent due to its bioactive properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but differs in functional groups, leading to different reactivity and applications.
1,3-Bis(2-propynyloxy)propan-2-ol: Another structurally related compound with distinct chemical properties and uses.
1,3-Bis(1-naphthalenyloxy)-2-propanol: Shares a similar backbone but with naphthalene rings, resulting in different biological and chemical behavior.
Uniqueness
1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea stands out due to its specific substitution pattern and the presence of the urea linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97257-28-8 |
|---|---|
Formule moléculaire |
C25H32N2O |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1,3-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
InChI |
InChI=1S/C25H32N2O/c1-17(2)19-11-9-13-21(15-19)24(5,6)26-23(28)27-25(7,8)22-14-10-12-20(16-22)18(3)4/h9-16H,1,3H2,2,4-8H3,(H2,26,27,28) |
Clé InChI |
CMDVXIWJXBSSND-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


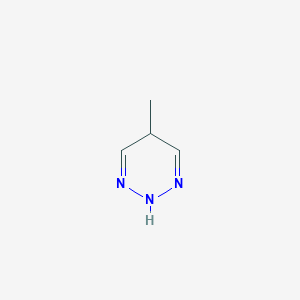
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

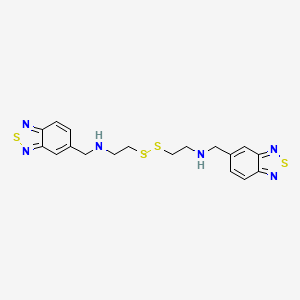
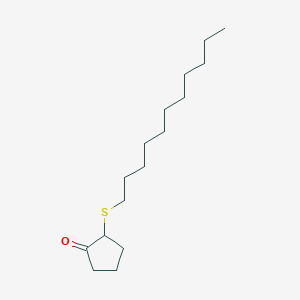
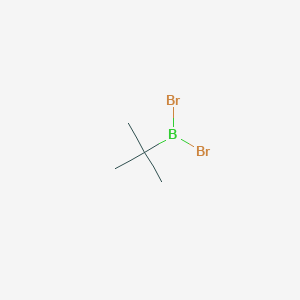
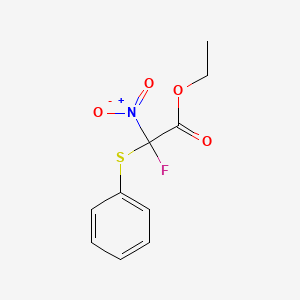
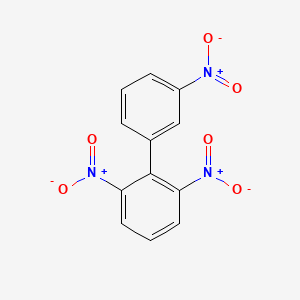
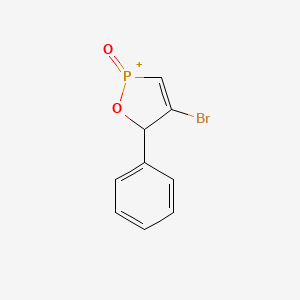
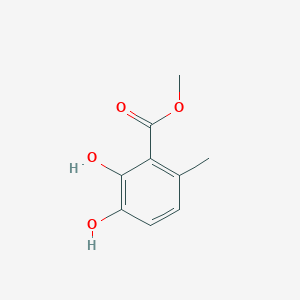
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
